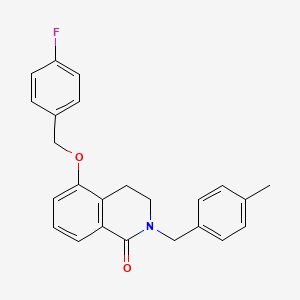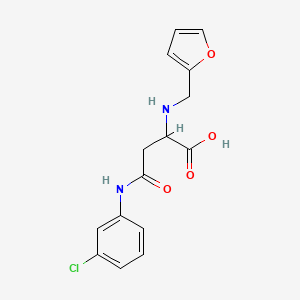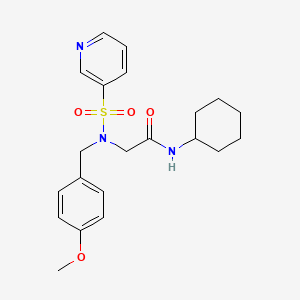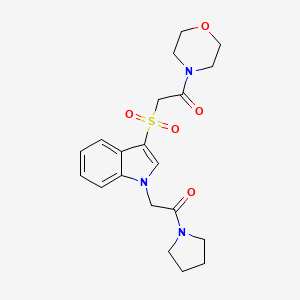
(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid, also known as ETAA, is a compound that has been studied for its potential use in various scientific applications.
Scientific Research Applications
Aldose Reductase Inhibition and Liver Protection
One application of related thiazolidine derivatives is as aldose reductase inhibitors, which can protect against liver injury. For instance, a study found that such a compound protected rats from CCl4-induced liver injury by affecting nuclear factor κB (NF-κB)-dependent expression of cytokines and chemokines, suggesting its potential as a therapeutic target for inflammatory pathology (Wang et al., 2012).
Antimicrobial Activity
Thiazolidine derivatives have demonstrated significant antimicrobial activity. Research shows that new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives exhibit antibacterial activity against Gram-positive bacterial strains, suggesting the potential for developing new antibacterial agents (Trotsko et al., 2018). Another study synthesized compounds showing antimicrobial activity against a range of bacteria and fungi, indicating the broad-spectrum potential of these derivatives (Krátký et al., 2017).
Anticancer Activity
Some thiazolidine derivatives containing a benzothiazole moiety have been screened for antitumor activity. A few compounds showed promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Anti-inflammatory and Analgesic Activities
Thiazolidinone derivatives have also been investigated for their anti-inflammatory and analgesic properties. Synthesis and evaluation of these compounds have shown promising results in models of inflammation and pain, offering potential new treatments for these conditions (Nikalje et al., 2015).
Antioxidant Properties
Moreover, novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties have been synthesized and evaluated for their antioxidant properties. Some compounds exhibited high radical scavenging abilities, comparable to ascorbic acid, indicating their potential as antioxidants (Lelyukh et al., 2021).
properties
IUPAC Name |
2-[[2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-10-3-5-11(6-4-10)7-12-15(22)18(16(23)24-12)9-13(19)17-8-14(20)21/h3-7H,2,8-9H2,1H3,(H,17,19)(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLWALAJASRGR-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)
![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)



![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2757522.png)
